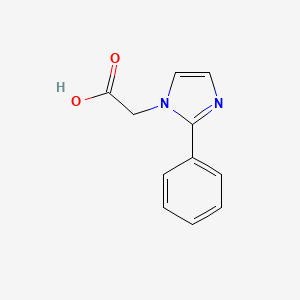

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, which is further connected to an acetic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of imidazole derivatives often employs large-scale organic synthesis techniques. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as nickel or palladium are commonly used to facilitate the cyclization reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The phenyl and imidazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.

Applications De Recherche Scientifique

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazole-1-acetic acid: Lacks the phenyl group, resulting in different biological activities.

2-(1-Methyl-1H-imidazol-2-yl)acetic acid: Contains a methyl group instead of a phenyl group, altering its chemical properties.

1H-Imidazol-1-ylacetic acid: Similar structure but without the phenyl substitution.

Uniqueness

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid is unique due to the presence of both the phenyl group and the imidazole ring, which confer distinct chemical and biological properties. The phenyl group enhances its hydrophobic interactions, while the imidazole ring provides versatility in coordination chemistry and biological activity.

Activité Biologique

2-(2-Phenyl-1H-imidazol-1-yl)acetic acid (abbreviated as 2-PhImAA) is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2-PhImAA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

2-PhImAA is characterized by an imidazole ring fused with a phenyl group and an acetic acid moiety. The structural features of this compound are crucial for its biological activity, allowing it to interact with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 218.21 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of 2-PhImAA is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been identified as a selective inhibitor of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer progression. The imidazole ring facilitates these interactions, influencing cellular signaling pathways and gene expression .

Antimicrobial Activity

Research indicates that 2-PhImAA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

Anticonvulsant Potential

A study reported the anticonvulsant potential of imidazole derivatives, including 2-PhImAA. It demonstrated efficacy in reducing seizure activity in animal models, indicating its possible use in epilepsy treatment .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of 2-PhImAA against clinical isolates of E. coli and Klebsiella pneumoniae. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

- Anti-inflammatory Mechanisms : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of 2-PhImAA resulted in a significant reduction of inflammatory markers, supporting its role as an anti-inflammatory agent .

- Anticonvulsant Activity : In a study using the maximal electroshock seizure model in rodents, 2-PhImAA exhibited protective effects against induced seizures at specific dosages, highlighting its potential as a therapeutic agent for seizure disorders .

Propriétés

IUPAC Name |

2-(2-phenylimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDMXDZDPSAAPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389818 |

Source

|

| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842958-44-5 |

Source

|

| Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.